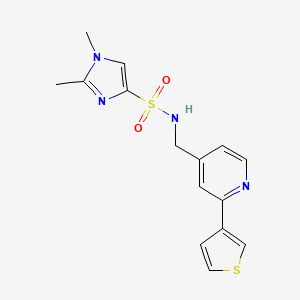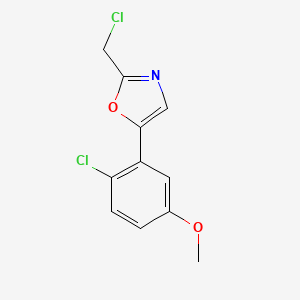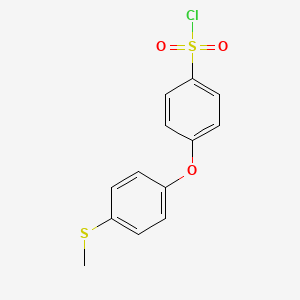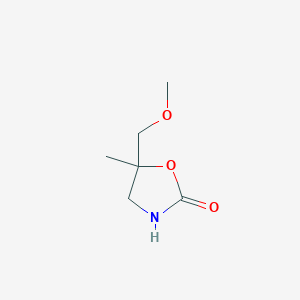
1,2-dimethyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-1H-imidazole-4-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-dimethyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-1H-imidazole-4-sulfonamide is a useful research compound. Its molecular formula is C15H16N4O2S2 and its molecular weight is 348.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Antibacterial Evaluation Research has been conducted on the synthesis of new heterocyclic compounds containing a sulfonamido moiety, aiming to utilize them as antibacterial agents. The study involved the reaction of a precursor with a variety of active methylene compounds, producing derivatives such as pyran, pyridine, and pyridazine. Additionally, the precursor's reactivity towards hydrazine derivatives was studied to give pyrazole and oxazole derivatives. Several synthesized compounds demonstrated high antibacterial activities, highlighting their potential in medical and pharmaceutical applications (Azab, Youssef, & El-Bordany, 2013).
Polarographic Study and Reducibility Another study focused on the polarographic analysis of sulfides and sulfoxides, including dimethyl-2-benzimidazolyl and imidazolyl derivatives. This research shed light on the electron densities at the sulfur atom, which determine the reducibility of these compounds. The study provided insights into the acid-base properties and adsorptivity of these compounds, contributing to the understanding of their chemical behavior and potential applications in analytical chemistry (Johansson & Wendsjö, 1983).
Antiproliferative Agents Development Research into the design and synthesis of N,N-dimethylbenzenesulfonamide derivatives has also been conducted, focusing on their potential as antiproliferative agents. Novel derivatives were synthesized and evaluated for their in vitro antiproliferative activity against human breast cancer cell lines. The findings revealed that some sulfonamides possessed higher antiproliferative activity compared to standard drugs, indicating their potential in cancer therapy (Bashandy, Alsaid, Arafa, & Ghorab, 2014).
Metal-Free Methylsulfanylation A study described a simple approach for the regioselective C-3 methylsulfanylation of imidazo[1,2-a]pyridines, using dimethyl sulfoxide as both the methylsulfanyl moiety source and solvent. This research contributes to the field of synthetic chemistry by providing a novel method for C–S bond construction, offering a new pathway for the development of sulfur-containing compounds (Chen, Cao, Zhang, Li, Xu, Miao, & Ren, 2017).
Orthogonal Synthesis of Functionalized Pyrroles and Thiophenes Investigations into the orthogonal synthesis of densely functionalized pyrroles and thiophenes have been conducted. This research provides efficient methods for synthesizing polyfunctionalized pyrroles and thiophenes, which are not easily obtained by other chemical means. Such compounds have significant potential in various fields, including materials science and pharmaceutical chemistry (Cheng, Peng, & Li, 2010).
特性
IUPAC Name |
1,2-dimethyl-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]imidazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2S2/c1-11-18-15(9-19(11)2)23(20,21)17-8-12-3-5-16-14(7-12)13-4-6-22-10-13/h3-7,9-10,17H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWYYFGDLXRWOPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1C)S(=O)(=O)NCC2=CC(=NC=C2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(3-(dimethylamino)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2709197.png)



![N'-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-N-(2,6-dimethylphenyl)ethanediamide](/img/structure/B2709207.png)
![1-[4-(Benzyloxy)phenoxy]-3-[(4-methoxyphenyl)amino]propan-2-ol](/img/structure/B2709208.png)
![7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-3-methyl-8-(3-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione](/img/structure/B2709209.png)


![2-{6-benzyl-2-methyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}-N-(2-chloro-4-fluorophenyl)acetamide](/img/structure/B2709212.png)
![3-(tert-butyl)-7-ethyl-1-isopropyl-9-methyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2709214.png)
![N-[4,4-dibromo-5-oxo-1-(2,4,6-trichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-2,2-dimethylpropanamide](/img/structure/B2709217.png)
![2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(propan-2-yl)acetamide](/img/structure/B2709218.png)
![N'-[1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]cyclohexanecarbohydrazide](/img/structure/B2709220.png)
